
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Medicinal Chemistry: Pyrrolidine Scaffold
The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for treating human diseases . The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space due to its sp3-hybridization. This non-planarity of the ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage, a phenomenon known as “pseudorotation”. The pyrrolidine scaffold is particularly valuable in the design of new compounds with diverse biological profiles.
Antibacterial Agents: Structure-Activity Relationship (SAR)
The SAR of compounds containing the pyrrolidine ring has shown that different substituents can lead to varying degrees of antibacterial activity . For instance, the presence of an ethyl group (N′-Et) versus a phenyl group (N′-Ph) on the nitrogen of the pyrrolidine ring can significantly affect the antibacterial efficacy. This insight is crucial for developing targeted antibacterial agents with optimized activity.
Cancer Research: Lung Carcinoma Cell Line Studies
Compounds with furan moieties, such as (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl), have been investigated for their potential in treating lung cancer . Molecular docking studies and cytotoxicity assays against lung carcinoma cell lines (A549) have been conducted to understand the activity and effect of these compounds on cancer cells. This research is pivotal in developing new therapeutic agents for lung cancer treatment.
Drug Design: Stereogenicity and Binding Modes
The stereogenicity of carbons in the pyrrolidine ring is significant, as different stereoisomers and spatial orientations of substituents can lead to varied biological profiles of drug candidates . This is due to the different binding modes to enantioselective proteins, which is a critical factor in drug design and development.
Pharmacological Profile: Pyrrolidine Derivatives
Pyrrolidine derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have been described in the literature for their target selectivity and bioactive properties . These derivatives offer a rich source of compounds for developing drugs with specific pharmacological profiles.
Synthetic Strategies: Ring Construction and Functionalization
The synthesis of pyrrolidine-based compounds can be approached by constructing the ring from different cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings, such as proline derivatives . These synthetic strategies are essential for medicinal chemists to efficiently produce new compounds with desired biological activities.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c22-19(20-12-18(13-20)28(23,24)14-16-4-3-11-27-16)15-5-7-17(8-6-15)29(25,26)21-9-1-2-10-21/h3-8,11,18H,1-2,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNFPYHJRRSHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

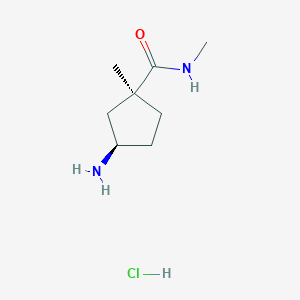
![7-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2898553.png)
![Ethyl 2-[(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2898556.png)
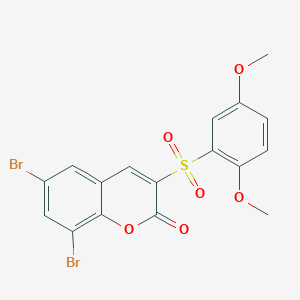
![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol](/img/structure/B2898560.png)
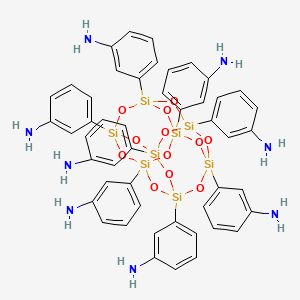

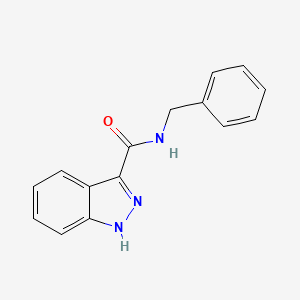
amino}thiophene-2-carboxamide](/img/structure/B2898567.png)
![N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2898569.png)
![3-Tert-butyl-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2898570.png)
![N-[2-(4-Chloro-3-fluorophenoxy)ethyl]prop-2-enamide](/img/structure/B2898571.png)
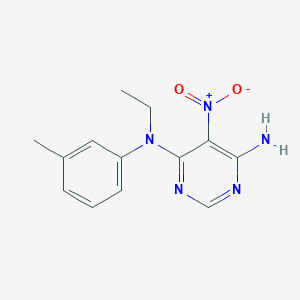
![N-cycloheptyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2898573.png)